REACTION_CXSMILES
|
[CH3:1][N:2]([CH:9]=[O:10])[C:3]1[CH:8]=[CH:7][CH:6]=[CH:5][CH:4]=1.[CH:11](OCCCC)=[CH2:12].ClC(OC(=O)OC(Cl)(Cl)Cl)(Cl)Cl>O1CCOCC1>[CH3:1][N:2]([C:9]([CH:11]=[CH2:12])=[O:10])[C:3]1[CH:8]=[CH:7][CH:6]=[CH:5][CH:4]=1
|
Name
|
|
Quantity
|
30 g
|
Type
|
reactant
|
Smiles
|
CN(C1=CC=CC=C1)C=O
|
Name
|
|
Quantity
|
22.2 g
|
Type
|
reactant
|
Smiles
|
C(=C)OCCCC
|
Name
|
|
Quantity
|
25 mL
|
Type
|
solvent
|
Smiles
|
O1CCOCC1
|
Name
|
|
Quantity
|
28.3 g
|
Type
|
reactant
|
Smiles
|
ClC(Cl)(Cl)OC(OC(Cl)(Cl)Cl)=O
|
Name
|
|
Quantity
|
50 mL
|
Type
|
solvent
|
Smiles
|
O1CCOCC1
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
under stirring at room temperature overnight
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
the solvent is evaporated under reduced pressure
|
Type
|
ADDITION
|
Details
|
Tert-butyl methyl ether (75 ml) and water (55 ml) are added
|
Type
|
TEMPERATURE
|
Details
|
the mixture is cooled at about 5–10° C.
|
Type
|
ADDITION
|
Details
|
by adding sodium hydroxide 30% aqueous solution (55 g)
|
Type
|
CUSTOM
|
Details
|
After separation of the phases
|
Type
|
EXTRACTION
|
Details
|
the aqueous layer is extracted with tert-butyl methyl ether (70 ml)
|
Type
|
CUSTOM
|
Details
|
the combined organic layers are evaporated under reduced pressure
|
Type
|
ADDITION
|
Details
|
To the residue tert-butyl methyl ether (50 ml) is added
|
Type
|
TEMPERATURE
|
Details
|
the mixture is cooled at −15° C. for 90 minutes
|
Duration
|
90 min
|
Type
|
FILTRATION
|
Details
|
The precipitate is filtered on Buchner
|
Type
|
WASH
|
Details
|
washed twice with tert-butyl methyl ether (25 ml×2)
|
Type
|
CUSTOM
|
Details
|
dried at room temperature under vacuum overnight
|
Duration
|
8 (± 8) h
|
Reaction Time |
8 (± 8) h |
Name
|
|
Type
|
product
|
Smiles
|
CN(C1=CC=CC=C1)C(=O)C=C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 25.21 g | |
YIELD: CALCULATEDPERCENTYIELD | 70.6% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |